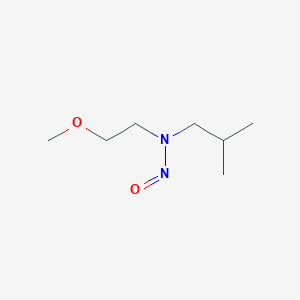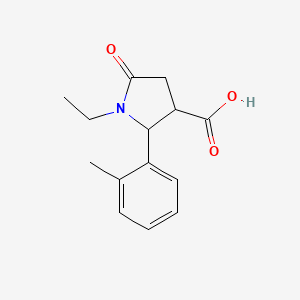![molecular formula C19H21N3 B2793021 N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline CAS No. 1260678-20-3](/img/structure/B2793021.png)
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline, also known as DMPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. DMPA has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Wirkmechanismus
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline works by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This inhibits the activity of the protein kinase and disrupts the downstream signaling pathway. N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has been shown to be highly selective for certain protein kinases, making it a valuable tool for investigating specific pathways.
Biochemical and Physiological Effects
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has a wide range of biochemical and physiological effects, which vary depending on the specific protein kinase being inhibited. It has been shown to inhibit the growth of cancer cells by targeting specific protein kinases involved in cell proliferation. N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has been used to investigate the role of protein kinases in inflammation, angiogenesis, and other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has several advantages as a tool for scientific research. It is highly selective for specific protein kinases, allowing researchers to investigate the role of these enzymes in different cellular processes. N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline is also relatively easy to synthesize, and the synthesis process has been optimized over the years to improve the yield and purity of the final product. However, there are also limitations to using N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline in lab experiments. It can be difficult to determine the optimal concentration of N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline to use in experiments, and its effects can vary depending on the specific protein kinase being inhibited. In addition, N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline can be expensive to synthesize, which can limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research involving N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline. One area of interest is the development of more selective inhibitors of specific protein kinases. This would allow researchers to investigate the role of these enzymes in different cellular processes with greater precision. Another area of interest is the use of N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in investigating the potential use of N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline as a therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials are 2-methyl-5-(6-methylpyridin-2-yl)pyrrole and N,N-dimethylaniline, which are reacted in the presence of a catalyst to form N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline. The synthesis process has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has been extensively used in scientific research as a tool for investigating various cellular processes. It is a potent inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting specific protein kinases, researchers can investigate the role of these enzymes in different cellular processes. N,N-Dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline has been used to study the regulation of cell growth, apoptosis, and differentiation, among other processes.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[2-methyl-5-(6-methylpyridin-2-yl)pyrrol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-14-6-5-7-18(20-14)19-13-8-15(2)22(19)17-11-9-16(10-12-17)21(3)4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKHYXWLVAMPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(N2C3=CC=C(C=C3)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757413 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2792938.png)
![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2792939.png)



![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2792944.png)

![N-cyclohexyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2792950.png)

![5-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-2-carbonitrile](/img/structure/B2792952.png)
![1-[(2-Acetylphenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2792954.png)


![N'-[(E)-(2-Hydroxyphenyl)methylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B2792960.png)